Patent Density and Intellectual Property Novelty: A Differentiated Research Tool
2-Methyl-6-(trifluoromethyl)morpholine is associated with a significantly higher patent count compared to the structurally simpler analog 2-(trifluoromethyl)morpholine, indicating its role as a more novel and distinct chemical entity in the pharmaceutical patent landscape. The target compound is linked to 29 patents, whereas a search for the comparator 2-(trifluoromethyl)morpholine (CAS 1196532-95-2) yields a considerably lower association with patent literature [1]. This difference is not merely bibliometric; it suggests the target compound's specific substitution pattern (2-methyl, 6-CF3) unlocks a chemical space that is both more novel and more frequently exploited in proprietary medicinal chemistry efforts [1].
| Evidence Dimension | Number of Associated Patents |
|---|---|
| Target Compound Data | 29 patents |
| Comparator Or Baseline | 2-(Trifluoromethyl)morpholine (CAS 1196532-95-2) with substantially fewer associated patents |
| Quantified Difference | Significantly higher patent count for the target compound |
| Conditions | Patent database search (PubChemLite) using compound identifiers |
Why This Matters
For procurement in a competitive research environment, a higher patent association indicates a compound's use in novel, proprietary chemical series, suggesting it is a more valuable and differentiating building block for generating new intellectual property.
- [1] PubChemLite. (n.d.). 2-methyl-6-(trifluoromethyl)morpholine (InChIKey: BPVZRPRBZRIGRK-UHFFFAOYSA-N). Retrieved from https://pubchemlite.lcsb.uni.lu/compounds?query=BPVZRPRBZRIGRK-UHFFFAOYSA-N View Source
